(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H21F3N4O and its molecular weight is 378.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The chemical structure of the compound includes several notable features:
- Piperazine Ring : Known for its interaction with neurotransmitter receptors.
- Pyrazole Moiety : Associated with various biological activities, including anticancer and antimicrobial effects.
- Trifluoromethyl Group : Enhances lipophilicity and biological potency.
The molecular formula is C18H20F3N5O with a molecular weight of approximately 379.387 g/mol .
Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. Pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance, studies have demonstrated that pyrazole derivatives can inhibit BRAF(V600E) and EGFR, which are critical in certain cancers .
Case Study : A study involving 3,4-diaryl-1H-pyrazole derivatives revealed their potential in breast cancer treatment by inducing apoptosis in MCF-7 and MDA-MB-231 cell lines. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing cytotoxicity .
Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains, indicating potential applications in treating infections .
Quantitative Data : In vitro studies have reported minimum inhibitory concentrations (MIC) for related pyrazole compounds, suggesting a promising profile for further development.
Neuropharmacological Effects
The piperazine component of the compound is linked to interactions with neurotransmitter receptors, which may lead to applications in treating neurological disorders. The modulation of serotonin and dopamine receptors by similar compounds has been documented, indicating potential therapeutic avenues .
The biological activity of this compound is believed to stem from its ability to bind selectively to various molecular targets. These include:
- Enzymes : Potential inhibition of enzymes involved in cancer progression.
- Receptors : Modulation of neurotransmitter receptors impacting mood and cognition.
Comparative Biological Activity Table
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Anticancer | 3,4-diaryl pyrazoles | Inhibition of BRAF(V600E), apoptosis |
Antimicrobial | Pyrazole derivatives | Efficacy against bacterial strains |
Neuropharmacological | Piperazine derivatives | Interaction with serotonin/dopamine receptors |
Propiedades
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-24-17(12-16(23-24)13-5-6-13)25-7-9-26(10-8-25)18(27)14-3-2-4-15(11-14)19(20,21)22/h2-4,11-13H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESPRSACAHDWCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.